molecular formula C19H13BrN2O5 B6045101 Methyl 4-{[(5E)-1-(4-bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}benzoate

Methyl 4-{[(5E)-1-(4-bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}benzoate

Cat. No.: B6045101
M. Wt: 429.2 g/mol
InChI Key: HAIVJFBWGSNYRM-XNTDXEJSSA-N
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Description

Methyl 4-{[(5E)-1-(4-bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}benzoate is a complex organic compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a bromophenyl group and a diazinan-5-ylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(5E)-1-(4-bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}benzoate typically involves multiple steps. One common method starts with the preparation of the bromophenyl derivative, followed by the introduction of the diazinan-5-ylidene group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(5E)-1-(4-bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 4-{[(5E)-1-(4-bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug discovery and development.

    Medicine: It has potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-{[(5E)-1-(4-bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}benzoate involves its interaction with molecular targets in biological systems. The bromophenyl group can bind to specific receptors or enzymes, while the diazinan-5-ylidene moiety can modulate the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: This compound shares the bromophenyl group but lacks the diazinan-5-ylidene moiety.

    Methyl 4-(4-bromophenyl)benzoate: Similar in structure but with different functional groups, leading to distinct chemical properties.

Uniqueness

Methyl 4-{[(5E)-1-(4-bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}benzoate is unique due to its combination of functional groups, which confer specific reactivity and potential applications not found in simpler compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-[(E)-[1-(4-bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O5/c1-27-18(25)12-4-2-11(3-5-12)10-15-16(23)21-19(26)22(17(15)24)14-8-6-13(20)7-9-14/h2-10H,1H3,(H,21,23,26)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIVJFBWGSNYRM-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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